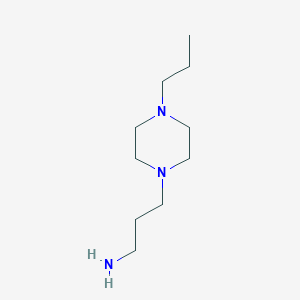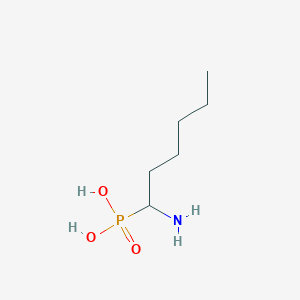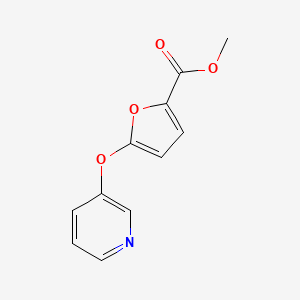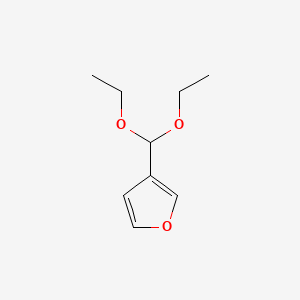
4-Isocyanato-5-methyl-1-phenyl-1H-pyrazole
Overview
Description
4-Isocyanato-5-methyl-1-phenyl-1H-pyrazole is a heterocyclic compound with the molecular formula C11H9N3O and a molecular weight of 199.21 g/mol . It is characterized by the presence of an isocyanate group (-N=C=O) attached to a pyrazole ring, which is further substituted with a methyl group and a phenyl group
Preparation Methods
The synthesis of 4-Isocyanato-5-methyl-1-phenyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable hydrazine derivatives with isocyanates . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the formation of the pyrazole ring . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity of the final product .
Chemical Reactions Analysis
4-Isocyanato-5-methyl-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with dienes or other unsaturated compounds to form more complex heterocyclic structures.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, the pyrazole ring can undergo such transformations under appropriate conditions.
Common reagents used in these reactions include amines, alcohols, and various catalysts to facilitate the desired transformations . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Isocyanato-5-methyl-1-phenyl-1H-pyrazole has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in medicinal chemistry and materials science.
Materials Science: The compound can be used in the development of novel polymers and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Biological Studies: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 4-Isocyanato-5-methyl-1-phenyl-1H-pyrazole involves its reactivity towards nucleophiles due to the presence of the isocyanate group. This reactivity allows it to form covalent bonds with various substrates, leading to the formation of ureas, carbamates, and other derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
4-Isocyanato-5-methyl-1-phenyl-1H-pyrazole can be compared with other isocyanate-substituted pyrazoles and related heterocycles:
4-Isocyanato-1-phenyl-1H-pyrazole: Lacks the methyl group, which may affect its reactivity and applications.
5-Methyl-1-phenyl-1H-pyrazol-4-yl isocyanate: Another isomer with similar properties but different substitution patterns.
Properties
IUPAC Name |
4-isocyanato-5-methyl-1-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-9-11(12-8-15)7-13-14(9)10-5-3-2-4-6-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFVDOYRTLEGHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428168 | |
| Record name | 4-Isocyanato-5-methyl-1-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
799283-97-9 | |
| Record name | 4-Isocyanato-5-methyl-1-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine](/img/structure/B1599511.png)
![1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine](/img/structure/B1599513.png)





